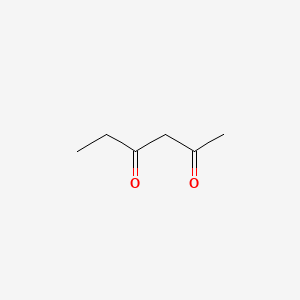
2,4-Hexanedione
Cat. No. B1211359
Key on ui cas rn:
3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04517190
Procedure details


C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone (and 5-Acetyl-6-ethyl-2(1H)-pyridinone)--A mixture containing 50 g of 2,4-hexanedione, 100 ml of ethanol and 50 ml of concentrated aqueous ammonium hydroxide was allowed to stand at room temperature overnight and then concentrated on a rotary evaporator at 50°-60° C. to a constant weight of 48.8 g, a pale yellow oil that solidified on standing at room temperature. The nmr spectrum of this solid in CDCl3 indicated it to be a mixture of 5-amino-4-hexen-3-one and 4-amino-3-hexen-2-one in a weight ratio of 65:35. The mixture of amino-hexen-ones was dissolved in 100 ml of dimethylformamide and treated with methyl 2-propynoate and the resulting mixture was first gently heated with stirring on a steam bath for 2 hours and then refluxed for 24 hours. The reaction mixture was allowed to cool to room temperature and allowed to stand at room temperature overnight. The crystalline material that separated was collected, washed with isopropyl alcohol and dried in vacuo at 90°-95° C. to yield 11.9 g of 6-methyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 173°-175° C. The mother liquor was concentrated on a rotary evaporator and the residue was crystallized from isopropyl alcohol, washed with ether and dried to yield another 10.4 g of 6-methyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 173°-175° C. (The filtrate was concentrated in vacuo to yield 57.8 g of an oily residue which was chromatographed on silica gel (700 g) using ether as eluant. Evaporation of the ether fractions yielded 22.4 g of the least polar component, an oily material, a middle fraction of 16.4 g, a viscuous gummy oil, and as the most polar component, 7.8 g, a solid which was recrystallized from isopropyl alcohol to yield a white amorphous powder, m.p. 140°-145° C., whose nmr spectrum showed it to consist of 90% 5-acetyl-6-ethyl-2(1H)-pyridinone. Six further recrystallizations of this product resulted in 1.5 g of pure 5-acetyl-6-ethyl-2(1H)-pyridinone, m.p. 162°-164° C., as shown by its nmr spectrum.)
[Compound]
Name
C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:12])[NH:8][C:9]=1[CH2:10]C)(=[O:3])[CH3:2].[CH3:13]C(=O)CC(=O)CC.[OH-].[NH4+]>C(O)C>[CH3:10][C:9]1[NH:8][C:7](=[O:12])[CH:6]=[CH:5][C:4]=1[C:1](=[O:3])[CH2:2][CH3:13] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
C-6. 6-Methyl-5-(n-propanoyl)-2(1H)-pyridinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=CC(NC1CC)=O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(CC)=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring on a steam bath for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 50°-60° C. to a constant weight of 48.8 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on standing at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 5-amino-4-hexen-3-one and 4-amino-3-hexen-2-one in a weight ratio of 65:35
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture of amino-hexen-ones
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 100 ml of dimethylformamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with methyl 2-propynoate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was first gently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 24 hours
|
|
Duration
|
24 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline material that separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 90°-95° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(N1)=O)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
